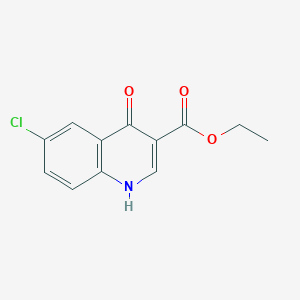

Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-chloro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZXBXREXPKTCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30990485 | |

| Record name | Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30990485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70271-77-1 | |

| Record name | Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30990485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 6-CHLORO-4-HYDROXY-3-QUINOLINECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Lynchpin of Innovation: A Technical Guide to Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in Modern Drug Discovery

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate stands as a pivotal scaffold in medicinal chemistry, not for its intrinsic biological activity, but as a critical starting material for a diverse array of potent therapeutic agents. This technical guide eschews a conventional compound monograph to instead illuminate the strategic application of this versatile intermediate in the synthesis of advanced quinoline-based derivatives. We will delve into the synthetic routes to this foundational molecule, with a focus on the Gould-Jacobs reaction, and subsequently explore its elaboration into quinoline-3-carboxamides. The primary focus will be on the mechanism of action of these derivatives as promising inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a crucial regulator of the DNA damage response (DDR) pathway, and their potential in cancer therapy. This guide is intended to provide both a conceptual framework and practical, field-tested protocols for researchers engaged in the development of next-generation therapeutics.

Introduction: The Unsung Hero of the Quinoline Armamentarium

The quinoline core is a privileged structure in drug discovery, forming the backbone of numerous approved drugs with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2] Within this vast chemical space, this compound emerges as a particularly valuable synthetic intermediate.[1] Its strategic functionalization allows for the facile introduction of diverse pharmacophores, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide will navigate the journey from this foundational building block to the development of highly specific and potent inhibitors of key cellular targets.

Synthesis of the Core Scaffold: The Gould-Jacobs Reaction

The construction of the this compound core is most efficiently achieved through the Gould-Jacobs reaction.[3][4] This robust and versatile method involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[3]

Mechanism of the Gould-Jacobs Reaction

The reaction proceeds in two key stages:

-

Condensation: The reaction is initiated by the nucleophilic attack of the aniline on the electron-deficient double bond of the alkoxymethylenemalonic ester, leading to the formation of an anilidomethylenemalonic ester intermediate.

-

Thermal Cyclization: At elevated temperatures, the anilidomethylenemalonic ester undergoes an intramolecular cyclization, followed by the elimination of ethanol, to yield the 4-hydroxyquinoline-3-carboxylate core.[3]

Caption: The Gould-Jacobs reaction pathway for the synthesis of this compound.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis

Microwave-assisted synthesis offers significant advantages over conventional heating, including reduced reaction times and improved yields.[5]

Materials:

-

p-Chloroaniline

-

Diethyl ethoxymethylenemalonate

-

High-boiling solvent (e.g., diphenyl ether)

-

Microwave synthesis reactor

Procedure:

-

In a microwave-safe reaction vessel, combine p-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) in a minimal amount of diphenyl ether.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a high temperature (typically >250 °C) for a predetermined time (optimization may be required).[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Add a non-polar solvent, such as hexane, to precipitate the crude product.

-

Collect the precipitate by filtration, wash with cold hexane, and dry under vacuum.

-

The crude ethyl 4-hydroxy-6-chloroquinoline-3-carboxylate can be further purified by recrystallization.[6]

Elaboration to Bioactive Derivatives: The Rise of Quinoline-3-Carboxamides

The true utility of this compound lies in its conversion to more complex and biologically active molecules. A prominent class of derivatives are the quinoline-3-carboxamides, which have garnered significant attention for their potent anticancer activities.[7][8]

Synthesis of Quinoline-3-Carboxamides

The conversion of the ethyl ester to a carboxamide is typically a two-step process:

-

Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide.

-

Amide Coupling: The carboxylic acid is then coupled with a desired amine using a suitable coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), to form the final quinoline-3-carboxamide.

Caption: Synthetic pathway from this compound to quinoline-3-carboxamide derivatives.

Mechanism of Action: Targeting the DNA Damage Response Pathway

A significant body of research has identified quinoline-3-carboxamide derivatives as potent inhibitors of ATM kinase, a key protein in the DNA damage response (DDR) pathway.[7][9]

The Role of ATM Kinase in Cancer

ATM is a serine/threonine kinase that is activated in response to DNA double-strand breaks (DSBs).[10] Upon activation, ATM phosphorylates a multitude of downstream targets, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis.[10] In many cancers, the DDR pathway is upregulated, allowing tumor cells to survive DNA damage induced by chemo- and radiotherapy. Therefore, inhibiting ATM can sensitize cancer cells to these treatments.[7]

Quinoline-3-Carboxamides as ATM Kinase Inhibitors

Quinoline-3-carboxamides act as ATP-competitive inhibitors of ATM kinase.[9] The quinoline nitrogen is believed to form a key hydrogen bond with the hinge region of the kinase domain, mimicking the interaction of the adenine moiety of ATP.[9] The various substituents on the quinoline core and the carboxamide nitrogen can be modified to enhance potency and selectivity for ATM over other related kinases.[9]

Caption: Simplified signaling pathway of ATM kinase inhibition by quinoline-3-carboxamide derivatives in the DNA damage response.

Experimental Protocols for Biological Evaluation

In Vitro ATM Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a quinoline-3-carboxamide derivative against ATM kinase.

Materials:

-

Recombinant human ATM kinase

-

ATM substrate peptide (e.g., p53-derived peptide)

-

ATP

-

Kinase buffer

-

Test compound (quinoline-3-carboxamide derivative)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).

-

In a microplate, add the kinase buffer, ATM kinase, and the substrate peptide.

-

Add the diluted test compound to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature and time for the kinase reaction.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cellular Assay for DDR Pathway Inhibition

Objective: To assess the ability of a quinoline-3-carboxamide derivative to inhibit the DDR pathway in cancer cells.

Materials:

-

Cancer cell line (e.g., HCT116)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., etoposide or ionizing radiation)

-

Test compound

-

Antibodies for Western blotting (e.g., anti-phospho-ATM, anti-phospho-p53)

-

Western blotting reagents and equipment

Procedure:

-

Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specified time.

-

Induce DNA damage by treating the cells with a DNA damaging agent.

-

After the desired incubation time, lyse the cells and collect the protein lysates.

-

Perform Western blotting to analyze the phosphorylation status of ATM and its downstream targets.

-

A decrease in the phosphorylation of ATM and its substrates in the presence of the test compound indicates inhibition of the DDR pathway.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory data for a series of quinoline-3-carboxamide derivatives against ATM kinase.

| Compound ID | R1 Group | R2 Group | ATM IC50 (nM) |

| Q-001 | H | Phenyl | 520 |

| Q-002 | Cl | Phenyl | 150 |

| Q-003 | Cl | 4-Fluorophenyl | 75 |

| Q-004 | Cl | 3-Methoxyphenyl | 120 |

Conclusion and Future Directions

This compound is a cornerstone for the synthesis of innovative quinoline-based therapeutics. Its conversion to quinoline-3-carboxamides has yielded potent ATM kinase inhibitors with significant potential for cancer treatment, particularly in combination with DNA-damaging agents. Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to advance them into clinical development. The exploration of other biological targets for this versatile scaffold also remains a promising avenue for future drug discovery efforts.

References

-

Wikipedia. Gould–Jacobs reaction. Available at: [Link]

-

PubMed. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Available at: [Link]

-

J&K Scientific. This compound | 70271-77-1. Available at: [Link]

-

MDPI. Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Available at: [Link]

-

PubMed. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Available at: [Link]

-

Organic Reactions Wiki. Gould-Jacobs Reaction. Available at: [Link]

-

ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Available at: [Link]

-

National Institutes of Health. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available at: [Link]

-

ResearchGate. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Available at: [Link]

-

Biotage. AN56 Gould Jacobs Quinoline forming reaction. Available at: [Link]

-

ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available at: [Link]

-

National Institutes of Health. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. ablelab.eu [ablelab.eu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline class of heterocyclic molecules. Quinoline and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, serving as the core scaffold for numerous therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the known and potential biological activities of this compound, with a focus on its antimicrobial and anticancer properties. The presence of a chlorine substituent at the 6-position and a carboxylate group at the 3-position of the quinoline ring are key structural features that are often associated with enhanced biological efficacy.[1] This document will delve into the synthesis, proposed mechanisms of action, and detailed experimental protocols for evaluating the therapeutic promise of this compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Gould-Jacobs reaction.[3] This method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization reaction.

Synthetic Workflow

Caption: Synthetic pathway for this compound via the Gould-Jacobs reaction.

Detailed Protocol: Gould-Jacobs Reaction[3]

-

Condensation: Mix equimolar amounts of 4-chloroaniline and diethyl ethoxymethylenemalonate. Heat the mixture, typically at 100-130°C, for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting materials.

-

Cyclization: The resulting intermediate, diethyl 2-(((4-chlorophenyl)amino)methylene)malonate, is added to a high-boiling point solvent such as diphenyl ether. The mixture is then heated to approximately 250°C for 30-60 minutes to induce thermal cyclization.

-

Isolation and Purification: Upon cooling, the product, this compound, precipitates out of the solution. The solid is collected by filtration, washed with a suitable solvent like ethanol or ethyl acetate to remove impurities, and can be further purified by recrystallization.

Antimicrobial Activity

Quinolone derivatives are renowned for their antibacterial properties, with fluoroquinolones being a prominent class of antibiotics.[1] The core quinoline scaffold is known to interfere with bacterial DNA replication by inhibiting enzymes such as DNA gyrase and topoisomerase IV. The presence of a halogen, such as chlorine at the 6-position, is often associated with enhanced antimicrobial activity.[1] While specific minimum inhibitory concentration (MIC) values for this compound are not extensively reported in publicly available literature, its structural similarity to known antimicrobial quinolones suggests it is a promising candidate for antimicrobial screening.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. A standard method for determining MIC is the broth microdilution assay.

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of the Test Compound: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. A two-fold serial dilution of the compound is then performed in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity and Potential as a VEGFR-2 Inhibitor

Several quinoline derivatives have demonstrated significant anticancer activity, and one of the key mechanisms is the inhibition of receptor tyrosine kinases (RTKs) involved in tumor angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] The VEGF/VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] Inhibition of VEGFR-2 can block downstream signaling cascades, leading to the suppression of endothelial cell proliferation, migration, and survival.[6]

The VEGFR-2 Signaling Pathway

Caption: Simplified representation of the VEGFR-2 signaling pathway and the potential point of inhibition by this compound.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

-

Assay Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. An inhibitor will reduce the phosphorylation signal.

-

Procedure: a. Prepare serial dilutions of this compound. b. In a microplate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction and add a detection reagent that quantifies the level of substrate phosphorylation (e.g., using luminescence or fluorescence). f. Measure the signal using a microplate reader. g. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. h. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Experimental Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)[8][9]

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Culture: Plate cancer cells (e.g., human umbilical vein endothelial cells - HUVECs, or other cancer cell lines) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control cells. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation

While specific quantitative data for this compound is limited in the public domain, the following table illustrates how such data for related quinoline derivatives is typically presented.

| Compound | Target Cell Line | Assay Type | IC50 / MIC (µM) | Reference |

| Quinoline Derivative A | S. aureus | MIC | 8.5 | Fictional Example |

| Quinoline Derivative B | HCT-116 (Colon Cancer) | MTT Assay | 2.1 | Fictional Example |

| Quinoline Derivative C | HUVEC | VEGFR-2 Kinase Assay | 0.5 | Fictional Example |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the well-established biological activities of the broader quinoline class, this compound warrants further investigation for its potential antimicrobial and anticancer properties. The synthetic route via the Gould-Jacobs reaction is well-defined, allowing for the generation of sufficient material for comprehensive biological evaluation.

Future research should focus on:

-

Systematic antimicrobial screening against a panel of clinically relevant bacterial and fungal pathogens to determine its spectrum of activity and MIC values.

-

Comprehensive in vitro anticancer evaluation across various cancer cell lines to identify sensitive cancer types and determine IC50 values.

-

Direct validation of VEGFR-2 inhibition through biochemical and cellular assays to elucidate its mechanism of action in angiogenesis.

-

Structure-activity relationship (SAR) studies by synthesizing and testing analogs to optimize potency and selectivity.

The methodologies and insights provided in this technical guide offer a robust framework for researchers and drug development professionals to unlock the full therapeutic potential of this compound and its derivatives.

References

-

VEGFR-2 signaling pathway and downstream mediators. The VEGFR-2... - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - Bio-Rad. (n.d.). Retrieved January 7, 2026, from [Link]

- Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology, 8, 599283.

- VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC. (2016).

-

VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie. (2024). Retrieved January 7, 2026, from [Link]

- Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry, 24(16), 3363–3385.

- Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3466–3470.

- Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). Bioorganic & Medicinal Chemistry, 28(11), 115511.

-

Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line - ResearchGate. (2019). Retrieved January 7, 2026, from [Link]

- A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives - PMC - NIH. (2022). Scientific Reports, 12(1), 21256.

- Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC - NIH. (2018). Molecules, 23(11), 2876.

-

4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.). Retrieved January 7, 2026, from [Link]

-

MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

MIC values of compounds 3 and 6 against the tested organisms. - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

- Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC - NIH. (2022). Molecules, 27(19), 6736.

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. (2020). Molecules, 25(18), 4287.

- Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC - PubMed Central. (2022). Pharmaceuticals (Basel), 15(9), 1154.

- New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PubMed Central. (2023). Scientific Reports, 13(1), 11370.

-

(PDF) Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - ResearchGate. (2009). Retrieved January 7, 2026, from [Link]

-

Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. - ResearchGate. (2009). Retrieved January 7, 2026, from [Link]

- Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - NIH. (2023). RSC Advances, 13(33), 22935–22956.

-

Discovery of new VEGFR-2 inhibitors based on bis([1][6][8]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC - PubMed Central. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1146–1162.

- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. (2018). Journal of Medicinal Chemistry, 61(21), 9696–9709.

- Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate - PMC - NIH. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(12), o2987.

- Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PMC - NIH. (2021). Acta Pharmacologica Sinica, 42(12), 2115–2126.

- Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC - NIH. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(12), o2986.

Sources

- 1. Buy Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate [smolecule.com]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure-Activity Relationship of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1] Within this class, ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate represents a key synthetic intermediate and a foundational core for the development of potent therapeutic agents, particularly in oncology.[1][2] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for this quinoline core, synthesizing data from numerous studies to offer a detailed perspective for drug design and development. We will explore the synthetic rationale, dissect the impact of substitutions at key positions, and provide validated experimental protocols for biological evaluation, thereby offering a holistic view for researchers aiming to leverage this scaffold in their discovery programs.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a versatile heterocyclic scaffold. Its derivatives have demonstrated a wide array of biological activities, including antibacterial, antimalarial, anti-inflammatory, and anticancer properties.[1][3] The 4-hydroxyquinoline-3-carboxylate moiety, in particular, has been a fertile ground for the development of kinase inhibitors and other targeted therapies.[4][5][6] The presence of the chlorine atom at the C6 position and the ethyl ester at C3 provides a unique electronic and steric profile, along with crucial handles for synthetic modification.

Synthesis of the Core Scaffold: The Gould-Jacobs Reaction

The most reliable and widely used method for synthesizing the 4-hydroxyquinoline-3-carboxylate core is the Gould-Jacobs reaction.[7][8][9][10] This thermal cyclization method involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by heat-induced ring closure.[10]

Synthetic Protocol: this compound

This protocol outlines the synthesis via the Gould-Jacobs reaction, a robust method for creating the quinolone backbone.[10][11][12]

Step 1: Condensation

-

In a round-bottomed flask, combine 1.0 mole of 4-chloroaniline and 1.1 moles of diethyl ethoxymethylenemalonate.

-

Add a few boiling chips and heat the mixture on a steam bath for approximately 1 hour, allowing the ethanol byproduct to evaporate. The resulting warm product, ethyl α-carbethoxy-β-(p-chloroanilino)acrylate, is used directly in the next step without purification.[13]

Step 2: Cyclization

-

In a separate 5-liter flask equipped with an air condenser, heat 1 liter of a high-boiling point solvent, such as diphenyl ether or Dowtherm A, to its boiling point (approximately 250°C).[13]

-

Carefully pour the product from Step 1 through the condenser into the boiling solvent.

-

Continue heating for 1 hour. During this time, the cyclized product, this compound, will begin to crystallize.

-

Allow the mixture to cool to room temperature.

-

Filter the crude product and wash it with a non-polar solvent like petroleum ether or Skellysolve B to remove the high-boiling solvent and colored impurities.[13] The product is obtained as a solid.

Gould-Jacobs Reaction Mechanism

The reaction proceeds through an initial nucleophilic substitution of the ethoxy group from DEEM by the aniline nitrogen, followed by a thermally induced intramolecular cyclization and tautomerization to yield the stable 4-hydroxyquinoline product.[8][9]

Caption: Mechanism of the Gould-Jacobs reaction for quinoline synthesis.

Core Structure-Activity Relationship (SAR) Analysis

The therapeutic efficacy of this quinoline class is highly dependent on the nature and position of substituents on the core scaffold. The following sections dissect the SAR at key positions, providing a framework for rational drug design.

Position C3: The Carboxylate and its Derivatives

The ethyl carboxylate group at the C3 position is a critical determinant of biological activity and serves as the primary point for synthetic elaboration.

-

Carboxylic Acid (C3-COOH): Saponification of the ethyl ester to the corresponding carboxylic acid is often a key step. The carboxylate group is essential for interacting with key residues in the binding pockets of target enzymes, such as bacterial topoisomerases and human dihydroorotate dehydrogenase (DHODH).[14][15]

-

Carboxamides (C3-CONH-R): Conversion of the carboxylic acid to a diverse array of amides is the most common and fruitful strategy for potency optimization.[11][16] The "R" group can be systematically varied to probe the steric and electronic requirements of the target's active site. This modification has been central to developing potent inhibitors of various kinases, including ATM kinase, PI3Kα, and VEGFR-2.[5][6][12][17] The quinoline nitrogen is often shown to bind to the hinge region of kinases, making these compounds ATP-competitive inhibitors.[5]

Table 1: SAR of C3-Carboxamide Derivatives as Anticancer Agents

| Compound ID | C6-Substituent | C3-Amide (R-Group) | Target Cell Line | IC50 (µM) | Reference |

| 10e | Cl | 4-Chloro-2-methylphenyl | HepG2 | 0.88 | [12] |

| 10d | Cl | 2-Methylphenyl | HepG2 | 1.07 | [12] |

| 10i | Cl | 4-Isopropylphenyl | HepG2 | 1.60 | [12] |

| 10c | Cl | 4-Chlorophenyl | HepG2 | 4.14 | [12] |

| 10a | Cl | Phenyl | HepG2 | 4.60 | [12] |

| 19 | Cl | 4-Fluorophenyl | HCT-116 | 5.3 | [17] |

| 21 | Cl | 4-Methoxyphenyl | HCT-116 | 4.9 | [17] |

| 18 | Cl | 4-Methylphenyl | HCT-116 | 3.3 | [17] |

| 4m | - | Varied Amide | K562 | 0.28 | [18] |

| 4n | - | Varied Amide | MCF-7 | 0.33 | [18] |

| Sorafenib | - | - | HepG2 | 8.38 | [12] |

Analysis: The data clearly indicates that substitution on the N-phenyl ring of the carboxamide significantly impacts antiproliferative activity. Small, electron-donating (e.g., methyl) or electron-withdrawing (e.g., chloro) groups at the ortho and para positions of the phenyl ring are well-tolerated and can enhance potency compared to the unsubstituted phenyl ring (10a).[12] Compound 10e , with a 4-chloro-2-methylphenyl group, demonstrated the highest potency against the HepG2 cell line, suggesting a specific pocket in the target enzyme that accommodates this substitution pattern.[12]

Position C4: The Hydroxy/Oxo Group

The C4-hydroxy group exists in tautomeric equilibrium with its 4-oxo (or quinolone) form. This feature is crucial for its biological activity. The hydrogen bond donor/acceptor capability of this group is vital for anchoring the molecule within the active site of target proteins. Modifications at this position, such as O-alkylation, generally lead to a significant loss of activity, highlighting the necessity of this functional group.

Position C6: The Chloro Substituent

The electron-withdrawing chlorine atom at the C6 position plays a significant role in modulating the electronic properties of the quinoline ring system and influencing binding affinity.

-

Electronic Effects : The chloro group enhances the acidity of the N1 proton and influences the overall electron distribution, which can be critical for interactions with enzyme active sites.

-

Comparative SAR : In studies directly comparing C6-chloro derivatives with C6-fluoro analogs, the chloro-substituted compounds often exhibit superior anticancer activity.[12] For example, compound 10i (6-Cl, 4-isopropylphenyl amide) showed an IC50 of 1.60 µM, whereas its 6-fluoro counterpart 10p had an IC50 of 8.14 µM against the HepG2 cell line.[12] This suggests that the size and electronic nature of the halogen at C6 are key tuning parameters for potency.

Position N1: Alkylation and Substitution

The nitrogen at position 1 is another site for modification. While many potent compounds retain the N1-H for hydrogen bonding, N-alkylation can be a viable strategy to explore additional binding pockets or modify physicochemical properties like solubility and cell permeability. For instance, the synthesis of N-allyl derivatives has been successfully reported, expanding the chemical space of this scaffold.[11]

Biological Evaluation: Experimental Protocols

The discovery and optimization of quinoline-based inhibitors rely on a cascade of robust and reproducible biological assays.

Protocol: In Vitro Antiproliferative MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of compounds on cancer cell lines.[19]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7, HepG2).[12][17][18]

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

96-well microtiter plates.

-

Test compound stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

Multichannel pipette and plate reader (570 nm).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Drug Discovery Workflow

A typical screening cascade for identifying and optimizing novel inhibitors involves moving from high-throughput primary screens to more complex, physiologically relevant models.

Caption: A typical workflow for anticancer drug discovery and validation.

Mechanism of Action: Kinase Inhibition

A predominant mechanism of action for quinoline-3-carboxamide derivatives is the inhibition of protein kinases that are crucial for cancer cell survival and proliferation.[4][16] Molecular docking and enzymatic studies have shown that these compounds can bind to the ATP-binding pocket of kinases like VEGFR-2 and PI3Kα, preventing the phosphorylation of downstream substrates and thereby halting oncogenic signaling.[5][12][17]

Caption: Inhibition of the PI3K/AKT pathway by quinolone derivatives.

Conclusion and Future Perspectives

The this compound core is a highly tractable and potent scaffold for the development of targeted anticancer agents. The structure-activity relationship is well-defined, offering clear guidance for medicinal chemists:

-

C3-Carboxamide: This is the primary site for potency and selectivity modulation. Systematic exploration of substituted aryl and heteroaryl amides is a proven strategy.

-

C6-Chloro: The presence of a halogen at C6 is beneficial, with chlorine often being superior to fluorine.

-

C4-OH/O: This group is essential for activity and should generally be preserved.

Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds. Exploring bioisosteric replacements for the quinoline core itself could lead to novel intellectual property and potentially improved drug-like properties.[20][21][22][23] Furthermore, developing derivatives with dual-targeting capabilities or conjugating them to other pharmacophores could yield next-generation therapeutics with enhanced efficacy and a lower propensity for resistance.[3]

References

- Smolecule. (n.d.). Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate.

-

Zaręba, P., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. Retrieved from [Link]

-

Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

YouTube. (2025, January 15). Organic Chemistry - Gould-Jacobs Reaction Mechanism. Retrieved from [Link]

-

MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved from [Link]

-

MDPI. (2021, April 11). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Molecules. Retrieved from [Link]

-

PubMed. (n.d.). Bioassays for anticancer activities. Methods in Molecular Biology. Retrieved from [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry. Retrieved from [Link]

-

Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

-

EurekAlert!. (2020, May 21). Cell-culture based test systems for anticancer drug screening. Retrieved from [Link]

-

PubMed. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1736-1746. Retrieved from [Link]

-

ResearchGate. (2020, December 9). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Retrieved from [Link]

-

PubMed. (1990, August 15). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 40(4), 709-14. Retrieved from [Link]

-

PubMed Central. (n.d.). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[4][7][24]triazino[2,3-c]quinazolines. Retrieved from [Link]

-

NIH. (n.d.). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Retrieved from [Link]

-

Bentham Science. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Retrieved from [Link]

-

PubMed. (2025, January 28). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. Retrieved from [Link]

-

ResearchGate. (n.d.). EGFR inhibitors developed through bioisosteric replacement of the.... Retrieved from [Link]

-

PMC - NIH. (2022, December 8). A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. Retrieved from [Link]

-

PubMed. (2024, October 28). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[4][7][24]triazino[2,3-c]quinazolines. Pharmaceuticals (Basel). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

-

PubMed Central. (2023, July 13). New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. Retrieved from [Link]

-

ResearchGate. (2024, October 7). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[4][7][24]triazino[2,3-c]quinazolines. Retrieved from [Link]

-

ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2020, December 25). N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. Molecules, 26(1), 73. Retrieved from [Link]

-

PubMed. (2016, January 15). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 659-664. Retrieved from [Link]

-

ResearchGate. (2025, June 7). (PDF) Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Retrieved from [Link]

-

RSC Publishing. (2021, July 1). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Retrieved from [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iipseries.org [iipseries.org]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 10. mdpi.com [mdpi.com]

- 11. A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. namiki-s.co.jp [namiki-s.co.jp]

- 21. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Buy Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate [smolecule.com]

A Technical Guide to the Discovery and Synthesis of Novel Quinoline Derivatives for Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse pharmacological activities.[1][2][3][4] Its prevalence in both natural products and synthetic drugs underscores the enduring importance of developing novel synthetic routes to access structurally diverse quinoline derivatives. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of both classical and contemporary strategies for the synthesis of quinoline-based compounds. We will delve into the mechanistic underpinnings of established name reactions, explore modern catalytic and green chemistry approaches, and discuss rational design strategies, including bioisosteric replacement and computational methods. The guide is structured to provide not only procedural details but also the critical scientific rationale behind the selection of specific synthetic pathways, enabling the informed design and execution of experiments for the discovery of next-generation quinoline-based therapeutics.

The Quinoline Scaffold: A Privileged Motif in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a ubiquitous heterocyclic motif in a multitude of biologically active compounds.[2][5] Its rigid, planar structure and the presence of a nitrogen atom provide a unique combination of features for molecular recognition and interaction with biological targets. This has led to the development of quinoline-containing drugs with a wide spectrum of therapeutic applications, including:

-

Anticancer agents: Camptothecin and its analogues are potent topoisomerase I inhibitors.[3]

-

Antimalarial drugs: Quinine, chloroquine, and mefloquine have been pivotal in the fight against malaria.[6]

-

Antibacterial agents: Fluoroquinolones, such as ciprofloxacin and levofloxacin, are broad-spectrum antibiotics.[7]

-

Antiviral compounds: Certain quinoline derivatives have shown promise as anti-HIV agents.[5]

-

Anti-inflammatory drugs: Quinoline-based compounds have been investigated for their potential to modulate inflammatory pathways.[1][3]

The continued exploration of the chemical space around the quinoline core is a vibrant area of research, driven by the need for new drugs to combat resistance and address unmet medical needs.

Foundational Synthetic Strategies: The Classical Name Reactions

For over a century, a set of robust and reliable name reactions has formed the bedrock of quinoline synthesis.[8][9] Understanding the mechanisms and substrate scope of these classical methods is essential for any chemist working in this field.

The Skraup Synthesis

The Skraup synthesis, first reported in 1880, is a vigorous but effective method for producing quinolines from anilines, glycerol, an oxidizing agent (often nitrobenzene), and concentrated sulfuric acid.[8][9][10][11]

Causality of Experimental Choices:

-

Glycerol and Sulfuric Acid: The strong dehydrating action of sulfuric acid on glycerol generates acrolein in situ. This highly reactive α,β-unsaturated aldehyde is a key intermediate.[8][11]

-

Aniline: The aniline undergoes a Michael addition to the acrolein, followed by cyclization and dehydration to form a dihydroquinoline.[11]

-

Oxidizing Agent: The dihydroquinoline intermediate is then oxidized to the aromatic quinoline. Nitrobenzene is a common choice as it can also serve as a solvent.[10][11]

Experimental Protocol: A Modified, Safer Skraup Synthesis

Caution: The Skraup reaction is highly exothermic and can be violent. Strict adherence to safety protocols is paramount.

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

Initial Mixture: To the flask, add the substituted aniline (1.0 eq) and nitrobenzene (as both solvent and oxidizing agent).

-

Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (3.0 eq) with vigorous stirring.

-

Glycerol Addition: Slowly add glycerol (3.0 eq) through the dropping funnel, maintaining the temperature below 120°C.

-

Reaction: After the addition is complete, heat the mixture to 130-150°C for 3-4 hours.

-

Work-up: Cool the reaction mixture and pour it into a large volume of water. Neutralize with a concentrated sodium hydroxide solution. The quinoline product can then be isolated by steam distillation or solvent extraction.

Table 1: Representative Yields in Skraup Synthesis [11]

| Aniline Derivative | Oxidizing Agent | Product | Yield (%) |

| Aniline | Nitrobenzene | Quinoline | 84-91 |

| m-Nitroaniline | Arsenic Pentoxide | 5-Nitroquinoline & 7-Nitroquinoline | Mixture |

| p-Toluidine | Nitrobenzene | 6-Methylquinoline | 70-75 |

The Doebner-von Miller Reaction

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones, or generates them in situ via an aldol condensation, to react with anilines in the presence of an acid catalyst.[6][8][12][13]

Causality of Experimental Choices:

-

α,β-Unsaturated Carbonyl: This provides the three-carbon unit necessary for the formation of the pyridine ring of the quinoline.

-

Acid Catalyst: Lewis acids (e.g., SnCl₄, Sc(OTf)₃) or Brønsted acids (e.g., HCl, H₂SO₄) are used to promote the reaction.[13] The choice of acid can influence the reaction rate and selectivity.

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and concentrated hydrochloric acid (2.0 eq).

-

Aldehyde Addition: Slowly add crotonaldehyde (1.1 eq) to the stirred mixture.

-

Reaction: Heat the reaction mixture at reflux for 6-8 hours.

-

Work-up: Cool the mixture and neutralize with a concentrated sodium hydroxide solution. The product can be isolated by extraction with an organic solvent (e.g., diethyl ether or dichloromethane) followed by distillation.

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of anilines with β-diketones to yield 2,4-disubstituted quinolines.[8][10][14][15]

Causality of Experimental Choices:

-

β-Diketone: Provides the carbon framework for the substituted pyridine ring.

-

Acid Catalyst: Concentrated sulfuric acid is commonly used to catalyze the condensation and subsequent cyclization.[14]

Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline

-

Reaction Setup: In a round-bottom flask, mix aniline (1.0 eq) and acetylacetone (1.1 eq).

-

Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (3.0 eq) with stirring.

-

Reaction: After the initial exothermic reaction subsides, heat the mixture on a water bath for 15-20 minutes.

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize with a concentrated sodium hydroxide solution. The precipitated product can be collected by filtration, washed with water, and recrystallized.

The Friedländer Annulation

The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[16][17][18]

Causality of Experimental Choices:

-

2-Aminoaryl Aldehyde/Ketone: Provides the benzene ring and the nitrogen atom for the quinoline core.

-

α-Methylene Carbonyl Compound: This reactant provides the remaining atoms for the pyridine ring.

-

Catalyst: The reaction can be catalyzed by either acids or bases.[16][18]

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 eq) and acetophenone (1.2 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of sodium hydroxide (0.2 eq).

-

Reaction: Heat the mixture at reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture and add water to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from ethanol.

The Gould-Jacobs Reaction

This reaction is particularly useful for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative.[19][20][21]

Causality of Experimental Choices:

-

EMME: This reagent provides the three-carbon unit and the ester functionality that ultimately leads to the 4-hydroxy group and a carboxylate at the 3-position.

-

Thermal Cyclization: The reaction typically involves a high-temperature cyclization step.[20][21] Microwave-assisted heating has been shown to significantly reduce reaction times and improve yields.[22]

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinoline-3-carboxylic acid ethyl ester

-

Condensation: Mix aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) and heat at 100-120°C for 1-2 hours. Ethanol is eliminated during this step.

-

Cyclization: Heat the resulting intermediate at a higher temperature (typically 240-260°C) in a high-boiling solvent like diphenyl ether for 30-60 minutes.

-

Work-up: Cool the reaction mixture and add petroleum ether to precipitate the product. The solid can be collected by filtration and recrystallized.

Modern Synthetic Methodologies: Expanding the Chemical Space

While classical methods are still widely used, modern organic synthesis has introduced a plethora of new techniques that offer improved efficiency, milder reaction conditions, and access to a wider range of functionalized quinoline derivatives.[5][6]

Transition-Metal Catalyzed Syntheses

Transition metals, such as palladium, rhodium, copper, and cobalt, have emerged as powerful catalysts for the construction of the quinoline scaffold through C-H activation and annulation strategies.[5]

Key Advantages:

-

High Atom Economy: These reactions often proceed with high efficiency, minimizing waste.

-

Functional Group Tolerance: Many catalytic systems are tolerant of a wide range of functional groups, allowing for the synthesis of complex molecules.

-

Novel Disconnections: Transition metal catalysis enables novel retrosynthetic disconnections that are not possible with classical methods.

Example: Rhodium-Catalyzed Ortho-C–H Bond Activation

In a notable example, rhodium catalysts can be used for the ortho-C-H bond activation of anilines, followed by annulation with an alkyne to afford substituted quinolines.[5]

Metal-Free and Green Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods.[23] For quinoline synthesis, this has manifested in several ways:

-

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating.[22][23]

-

Ionic Liquids: These non-volatile solvents can act as both the reaction medium and catalyst, and in some cases can be recycled.[6]

-

Solvent-Free Reactions: Conducting reactions in the absence of a solvent reduces waste and simplifies purification.[23]

Experimental Workflow: Microwave-Assisted Gould-Jacobs Reaction

Caption: A streamlined workflow for the microwave-assisted Gould-Jacobs reaction.

High-Throughput Screening and Combinatorial Synthesis

The demand for large libraries of diverse compounds for drug screening has driven the development of high-throughput synthesis and purification techniques.[24][25] For quinoline derivatives, solid-phase synthesis and solution-phase parallel synthesis methods have been employed to rapidly generate a multitude of analogues for biological evaluation.

Rational Design of Novel Quinoline Derivatives

Beyond the synthesis of new scaffolds, the rational design of targeted molecules is a critical aspect of modern drug discovery.

Bioisosteric Replacement Strategies

Bioisosterism is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.[26][27][28] In the context of quinoline derivatives, bioisosteric replacements can be used to:

-

Modulate Lipophilicity: Replacing a hydrogen atom with a fluorine atom can significantly alter the lipophilicity and metabolic stability of a molecule.[29]

-

Introduce New Hydrogen Bonding Interactions: Replacing a methyl group with a hydroxyl or amino group can introduce new hydrogen bonding capabilities, potentially leading to improved binding affinity.

-

Alter Electronic Properties: The electronic properties of the quinoline ring can be fine-tuned by the introduction of electron-donating or electron-withdrawing groups, which can impact the pKa of the molecule and its interactions with biological targets.

Logical Relationship: Bioisosteric Replacement in Lead Optimization

Caption: The iterative cycle of bioisosteric replacement in lead optimization.

In Silico and Structure-Based Drug Design

Computational methods play an increasingly important role in the discovery of novel quinoline derivatives.[30][31]

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the prioritization of compounds for synthesis.[31]

-

Virtual Screening: Large compound libraries can be computationally screened against a target of interest to identify potential hits.

-

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This can be used to design new molecules with improved binding characteristics.

Conclusion and Future Perspectives

The quinoline scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. While classical synthetic methods remain valuable tools, the future of quinoline chemistry will undoubtedly be shaped by the continued development of more efficient, selective, and sustainable synthetic methodologies. The integration of modern catalytic methods, green chemistry principles, and computational drug design will be crucial for unlocking the full therapeutic potential of this remarkable heterocyclic system. As our understanding of the biological targets of quinoline derivatives deepens, we can anticipate the emergence of a new generation of highly targeted and effective drugs for a wide range of diseases.

References

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- MDPI. (n.d.).

- ResearchGate. (2006). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.

- Slideshare. (n.d.).

- ResearchGate. (2020).

- Wikipedia. (n.d.). Gould–Jacobs reaction.

-

Grytsak, O., et al. (2023). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[5][8][10]triazino[2,3-c]quinazolines. PubMed Central.

- Kumar, S., Bawa, S., & Gupta, H. (2009).

- Novelty Journals. (2022).

- Slideshare. (n.d.).

- Wikipedia. (n.d.). Combes quinoline synthesis.

- Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI.

- ResearchGate. (2009).

- ResearchGate. (2024).

- Rose, J. V., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. NIH.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.

- Biotage. (n.d.). Gould Jacobs Quinoline forming reaction.

- ResearchGate. (n.d.). Beyond Bioisosterism: New Concepts in Drug Discovery.

- YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism.

- Wikipedia. (n.d.). Doebner–Miller reaction.

- ResearchGate. (2005). Recent Progress in the Synthesis of Quinolines.

- ResearchGate. (n.d.). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.

- Bentham Science Publishers. (2009).

- MDPI. (n.d.).

- ResearchGate. (n.d.).

- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.

- Bose, D. S., et al. (2010).

- Wang, D., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. NIH.

- Asian Journal of Chemistry. (2015).

- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.

- RSC Publishing. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

- AWS. (n.d.).

- Taylor & Francis. (n.d.). A review on synthetic investigation for quinoline- recent green approaches.

-

MDPI. (n.d.). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[5][8][10]triazino[2,3-c]quinazolines.

- Benchchem. (n.d.). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.

- Scribd. (n.d.). Combes Quinoline Synthesis PDF.

- TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis.

- SpiroChem. (n.d.).

- MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.

- Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.

- YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.

- MDPI. (n.d.). 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]qui-nazolin-12(6H)-one.

- Benchchem. (n.d.).

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. noveltyjournals.com [noveltyjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iipseries.org [iipseries.org]

- 9. researchgate.net [researchgate.net]

- 10. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

- 17. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Friedlaender Synthesis [organic-chemistry.org]

- 19. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 20. ablelab.eu [ablelab.eu]

- 21. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

- 22. asianpubs.org [asianpubs.org]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

- 25. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 29. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

The Pharmacological Versatility of Substituted Quinoline Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, underpinning the development of a remarkable array of therapeutic agents. Its unique structural and electronic properties have rendered it a "privileged scaffold," amenable to a wide range of chemical modifications that can profoundly influence its pharmacological profile. This in-depth technical guide provides a comprehensive overview of the diverse pharmacological activities of substituted quinoline compounds, with a focus on their applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. We delve into the intricate structure-activity relationships that govern their biological effects and elucidate the key mechanisms of action, supported by detailed signaling pathway diagrams. Furthermore, this guide offers a practical resource for researchers by providing detailed, step-by-step experimental protocols for the synthesis and biological evaluation of these promising compounds.

Introduction: The Enduring Legacy of the Quinoline Nucleus

Quinoline, a fusion of a benzene and a pyridine ring, is a fundamental heterocyclic scaffold that has captivated chemists and pharmacologists for over a century.[1] Its presence in numerous natural products, most notably the antimalarial alkaloid quinine, spurred early investigations into its medicinal properties.[2] This initial success paved the way for the development of a vast library of synthetic quinoline derivatives, many of which have become indispensable drugs in modern medicine.[3][4] The pharmacological diversity of quinolines is a direct consequence of the versatility of the quinoline ring system, which allows for precise modifications at various positions, thereby fine-tuning the compound's interaction with biological targets.[1][5] This guide will explore the key therapeutic areas where substituted quinolines have made a significant impact, providing both the theoretical underpinnings and the practical methodologies for their continued development.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancy

Substituted quinolines have emerged as a prominent class of anticancer agents, exhibiting a remarkable diversity of mechanisms to combat cancer cell proliferation and survival.[5][6] Their efficacy stems from their ability to interact with a wide range of molecular targets crucial for tumor growth and progression.[7]

Mechanisms of Anticancer Action

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with fundamental cellular processes, including:

-

DNA Intercalation and Topoisomerase Inhibition: Many quinoline-based compounds exert their cytotoxic effects by intercalating into the DNA double helix, disrupting DNA replication and transcription.[8] Furthermore, they can inhibit the activity of topoisomerases, enzymes essential for resolving DNA topological problems during replication, leading to catastrophic DNA damage and apoptosis.[9]

-

Kinase Inhibition: A significant number of quinoline derivatives have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer.[7] A key signaling cascade frequently targeted is the PI3K/Akt/mTOR pathway , which plays a central role in cell growth, proliferation, and survival.[3][10][11][12] By inhibiting key kinases within this pathway, such as PI3K, Akt, or mTOR, these compounds can effectively block downstream signaling and induce cancer cell death.[2][3][10][12]

-

Tubulin Polymerization Inhibition: Several quinoline derivatives have been shown to interfere with microtubule dynamics by inhibiting the polymerization of tubulin.[6] This disruption of the cytoskeleton arrests cells in the G2/M phase of the cell cycle and ultimately triggers apoptosis.[6]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Substituted Quinolines

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted quinoline compounds.

Structure-Activity Relationships (SAR)

The anticancer potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Key SAR observations include:

-

Substitution at C2 and C4: The introduction of aryl or substituted aryl groups at the C2 and C4 positions is a common strategy to enhance anticancer activity. These groups can engage in crucial interactions with the target protein's binding pocket.

-

Halogenation: The incorporation of halogen atoms, such as chlorine or fluorine, at various positions of the quinoline ring can significantly modulate the compound's lipophilicity, electronic properties, and metabolic stability, often leading to improved potency.

-

Side Chain Modifications: The nature of the side chain, particularly at the C4 position, is critical for activity. For instance, in 4-aminoquinolines, the length and branching of the alkylamino side chain can influence drug accumulation and target engagement.

Experimental Protocols for Anticancer Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-